molecular formula C17H22N2O7 B14938719 Ethyl 1-[(4,5-dimethoxy-2-nitrophenyl)carbonyl]piperidine-4-carboxylate

Ethyl 1-[(4,5-dimethoxy-2-nitrophenyl)carbonyl]piperidine-4-carboxylate

Cat. No.: B14938719
M. Wt: 366.4 g/mol
InChI Key: OIUKJEQDVBJVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 1-(4,5-DIMETHOXY-2-NITROBENZOYL)-4-PIPERIDINECARBOXYLATE: is a complex organic compound with a molecular formula of C17H22N2O7. This compound is characterized by the presence of a piperidine ring, a nitrobenzoyl group, and ethyl ester functionalities. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of ETHYL 1-(4,5-DIMETHOXY-2-NITROBENZOYL)-4-PIPERIDINECARBOXYLATE typically involves multiple steps:

    Formation of 4,5-Dimethoxy-2-nitrobenzoyl chloride: This is achieved by reacting 4,5-dimethoxy-2-nitrobenzoic acid with thionyl chloride under reflux conditions.

    Coupling with Piperidine: The resulting 4,5-dimethoxy-2-nitrobenzoyl chloride is then reacted with piperidine in the presence of a base such as triethylamine to form the intermediate 1-(4,5-dimethoxy-2-nitrobenzoyl)piperidine.

    Esterification: Finally, the intermediate is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield ETHYL 1-(4,5-DIMETHOXY-2-NITROBENZOYL)-4-PIPERIDINECARBOXYLATE.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in ETHYL 1-(4,5-DIMETHOXY-2-NITROBENZOYL)-4-PIPERIDINECARBOXYLATE can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Oxidation: Potassium permanganate, sulfuric acid.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

Major Products:

    Reduction: 1-(4,5-Dimethoxy-2-aminobenzoyl)-4-piperidinecarboxylate.

    Oxidation: 4,5-Dimethoxy-2-nitrobenzoic acid derivatives.

    Substitution: 1-(4,5-Dimethoxy-2-nitrobenzoyl)-4-piperidinecarboxylic acid.

Scientific Research Applications

ETHYL 1-(4,5-DIMETHOXY-2-NITROBENZOYL)-4-PIPERIDINECARBOXYLATE is widely used in scientific research due to its versatile chemical properties:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 1-(4,5-DIMETHOXY-2-NITROBENZOYL)-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The piperidine ring can enhance the binding affinity of the compound to its target sites, facilitating its biological activity.

Comparison with Similar Compounds

  • 4,5-Dimethoxy-2-nitrobenzyl alcohol
  • 4,5-Dimethoxy-2-nitrobenzyl bromide
  • 4,5-Dimethoxy-2-nitrobenzyl chloroformate

Comparison:

  • ETHYL 1-(4,5-DIMETHOXY-2-NITROBENZOYL)-4-PIPERIDINECARBOXYLATE is unique due to the presence of the piperidine ring, which is not found in the similar compounds listed above. This structural feature enhances its chemical reactivity and potential biological activity.
  • The ester functionality in ETHYL 1-(4,5-DIMETHOXY-2-NITROBENZOYL)-4-PIPERIDINECARBOXYLATE provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C17H22N2O7

Molecular Weight

366.4 g/mol

IUPAC Name

ethyl 1-(4,5-dimethoxy-2-nitrobenzoyl)piperidine-4-carboxylate

InChI

InChI=1S/C17H22N2O7/c1-4-26-17(21)11-5-7-18(8-6-11)16(20)12-9-14(24-2)15(25-3)10-13(12)19(22)23/h9-11H,4-8H2,1-3H3

InChI Key

OIUKJEQDVBJVPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC

Origin of Product

United States

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